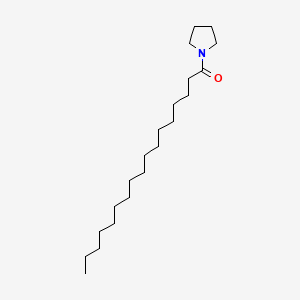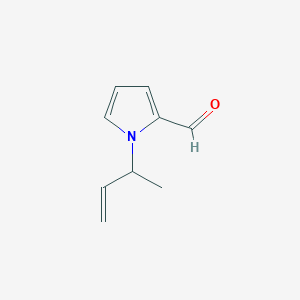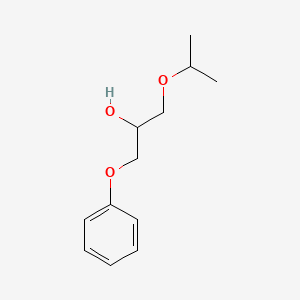
5-Ethyl-1,4-dimethyltetrazaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1,4-dimethyltetrazaborole is a heterocyclic compound with the molecular formula C₄H₁₁BN₄ It is characterized by a five-membered ring structure containing boron and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,4-dimethyltetrazaborole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with dimethylhydrazine in the presence of a boron-containing reagent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or distillation are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1,4-dimethyltetrazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-nitrogen oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of boron-nitrogen hydrides.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions are often conducted in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Boron-nitrogen oxides
Reduction: Boron-nitrogen hydrides
Substitution: Various substituted tetrazaborole derivatives
Aplicaciones Científicas De Investigación
5-Ethyl-1,4-dimethyltetrazaborole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-nitrogen compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1,4-dimethyltetrazaborole involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dihydro-5-ethyl-1,4-dimethyl-1H-tetrazaborole
- 2,5-Dimethyl-1-ethylcyclotetrazenoborane
Uniqueness
5-Ethyl-1,4-dimethyltetrazaborole is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other tetrazaborole derivatives. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
20534-01-4 |
|---|---|
Fórmula molecular |
C4H11BN4 |
Peso molecular |
125.97 g/mol |
Nombre IUPAC |
5-ethyl-1,4-dimethyltetrazaborole |
InChI |
InChI=1S/C4H11BN4/c1-4-5-8(2)6-7-9(5)3/h4H2,1-3H3 |
Clave InChI |
YFXJWUJMMPMZFU-UHFFFAOYSA-N |
SMILES canónico |
B1(N(N=NN1C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947282.png)

![Phenol, 2-[(ethylimino)methyl]-](/img/structure/B13947291.png)


![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13947320.png)




![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)


